![molecular formula C20H14O3 B12433441 3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Naphthoflavone-CH2-OH, also known as alpha-Naphthoflavone-CH2-OH, is a synthetic flavone derivative. It is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen. This compound is known for its significant biological activities and is widely used in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A-Naphthoflavone-CH2-OH can be synthesized from 2-naphthol and cinnamaldehyde. The reaction involves the condensation of 2-naphthol with cinnamaldehyde in the presence of a base, followed by cyclization to form the flavone structure .
Industrial Production Methods: In industrial settings, the synthesis of A-Naphthoflavone-CH2-OH involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: A-Naphthoflavone-CH2-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted flavones.
Applications De Recherche Scientifique
A-Naphthoflavone-CH2-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and gene expression.
Medicine: Investigated for its potential as a chemopreventive agent and its role in hormone-related cancers.
Industry: Used in the development of pharmaceuticals and as a component in various chemical formulations
Mécanisme D'action
A-Naphthoflavone-CH2-OH exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to a decrease in estrogen levels, which can be beneficial in conditions such as hormone-dependent cancers. The compound also interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates .
Comparaison Avec Des Composés Similaires
Beta-Naphthoflavone: Another naphthoflavone derivative with similar biological activities but different structural features.
7,8-Benzoflavone: A potent inhibitor of aromatase, similar to A-Naphthoflavone-CH2-OH.
Uniqueness: A-Naphthoflavone-CH2-OH is unique due to its specific inhibition of aromatase and its ability to modulate cytochrome P450 enzymes. This makes it a valuable tool in research related to hormone regulation and cancer therapy .
Propriétés
Formule moléculaire |
C20H14O3 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-[4-(hydroxymethyl)phenyl]benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O3/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11,21H,12H2 |
Clé InChI |
DNYHKVXLVTVFPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


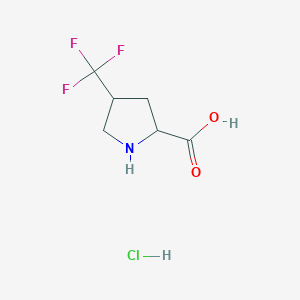
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
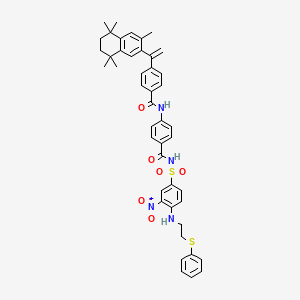
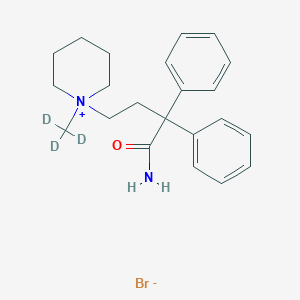
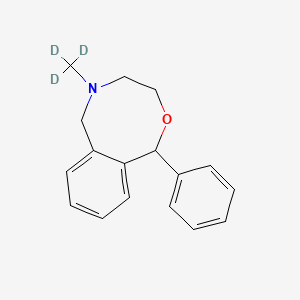
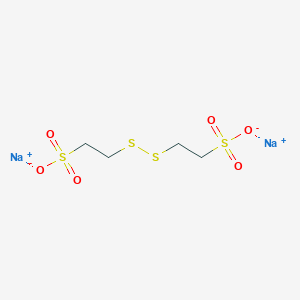
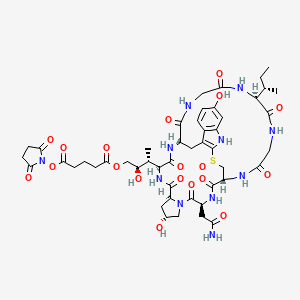
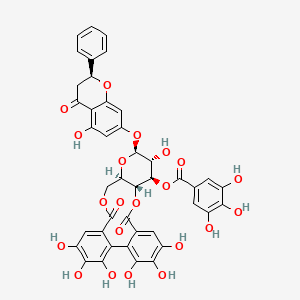
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
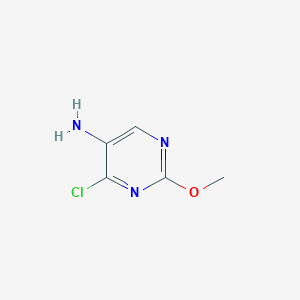
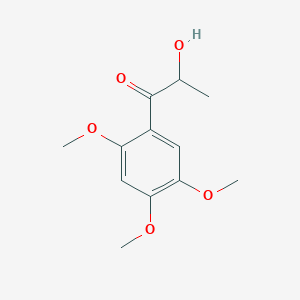
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
